molecular formula C9H5ClNNaO2S B13234041 Sodium 2-chloroquinoline-6-sulfinate

Sodium 2-chloroquinoline-6-sulfinate

Cat. No.: B13234041
M. Wt: 249.65 g/mol
InChI Key: GJIDPVNAKIAGMR-UHFFFAOYSA-M
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Comparison with Similar Compounds

Sodium 2-chloroquinoline-6-sulfinate can be compared with other similar compounds, such as:

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

These compounds share similar reactivity and applications but differ in their specific structures and properties . This compound is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties .

Biological Activity

Sodium 2-chloroquinoline-6-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is derived from quinoline, a heterocyclic aromatic organic compound. The addition of a sulfinyl group enhances its reactivity and biological properties. The general structure can be represented as follows:

C9H6ClNO2S\text{C}_9\text{H}_6\text{ClN}\text{O}_2\text{S}

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these activities are crucial for understanding its efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4-16
Escherichia coli8-32
Pseudomonas aeruginosa16-64

These MIC values indicate that this compound is effective against drug-resistant strains, making it a promising candidate for further development as an antimicrobial agent .

Antiviral Activity

Research has also explored the antiviral potential of this compound. In vitro studies have shown that it can inhibit viral replication in specific viral models. For instance, derivatives of quinoline have been tested against dengue virus serotype 2 (DENV2), with some showing IC50 values in the low micromolar range, indicating potent antiviral activity .

Virus Type IC50 (µM) Selectivity Index
Dengue Virus3.035.30
H5N1 Influenza0.4939.5

The mechanism of action appears to involve interference with the early stages of viral replication, rather than direct virucidal effects .

Case Studies and Research Findings

  • Anticancer Properties : this compound has been evaluated for its anticancer properties against various cancer cell lines. In one study, it showed IC50 values ranging from 0.69 to 22 mM across different cancer types, indicating moderate to high antiproliferative activity .
  • Mechanistic Insights : Studies suggest that the presence of electron-withdrawing groups on the quinoline structure enhances its biological activity by increasing lipophilicity and facilitating cellular uptake .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Conclusion and Future Directions

This compound exhibits a diverse range of biological activities, particularly in antimicrobial and antiviral domains. Its ability to inhibit various pathogens and cancer cell lines positions it as a valuable compound in drug development.

Future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
  • Formulation Development : To explore effective delivery methods that enhance bioavailability and efficacy.

The ongoing exploration of this compound may lead to significant advancements in pharmacotherapy for infectious diseases and cancer treatment.

Properties

Molecular Formula

C9H5ClNNaO2S

Molecular Weight

249.65 g/mol

IUPAC Name

sodium;2-chloroquinoline-6-sulfinate

InChI

InChI=1S/C9H6ClNO2S.Na/c10-9-4-1-6-5-7(14(12)13)2-3-8(6)11-9;/h1-5H,(H,12,13);/q;+1/p-1

InChI Key

GJIDPVNAKIAGMR-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)[O-].[Na+]

Origin of Product

United States

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